Quinoxaline-6-sulfonyl chloride
Overview
Description
Quinoxaline-6-sulfonyl chloride is a chemical compound with the molecular weight of 228.66 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxaline and its derivatives can be synthesized by adopting green chemistry principles . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of Quinoxaline-6-sulfonyl chloride is defined by the InChI code1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
. Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
Quinoxaline-6-sulfonyl chloride has a molecular weight of 228.66 . Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Quinoxaline-6-sulfonyl chloride: A Comprehensive Analysis of Scientific Research Applications: Quinoxaline derivatives are a class of N-heterocyclic compounds that have garnered significant interest in various scientific fields due to their diverse biological activities. Quinoxaline-6-sulfonyl chloride, in particular, possesses unique chemical properties that make it a valuable compound in research applications. Below is a detailed analysis of six distinct applications:
Pharmaceutical Synthesis
Quinoxaline derivatives are known for their pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . The sulfonyl chloride group in Quinoxaline-6-sulfonyl chloride can act as an electrophilic center, allowing for nucleophilic substitution reactions that are fundamental in the synthesis of various therapeutic agents .
Catalysis
The compound’s reactivity due to the sulfonyl chloride group makes it a candidate for use in catalysis. It can be utilized in the preparation of other quinoxaline derivatives using phosphate-based heterogeneous catalyst fertilizers .
Antibiotic Development
Quinoxalines are part of the structure of several antibiotics currently on the market, such as Olaquindox and Carbadox . Quinoxaline-6-sulfonyl chloride could potentially be used in the synthesis or modification of these drugs.
Green Chemistry
The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . Quinoxaline-6-sulfonyl chloride could be used in environmentally friendly synthetic routes due to its reactivity.
Bioactive Compound Research
Research into bioactive compounds often involves quinoxaline derivatives due to their biological significance . Quinoxaline-6-sulfonyl chloride could be used as a precursor or intermediate in the synthesis of bioactive molecules.
Mechanism of Action
Target of Action
Quinoxaline-6-sulfonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of quinoxaline derivatives are numerous, as they have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
It is known that quinoxaline derivatives interact with their targets to exert their effects
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their broad range of biomedical activities
Result of Action
Quinoxaline derivatives are known to have a wide range of effects at the molecular and cellular level due to their broad spectrum of biomedical activities .
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . This suggests that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
properties
IUPAC Name |
quinoxaline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMOHGAJQHAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624792 | |
Record name | Quinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-sulfonyl chloride | |
CAS RN |
692737-70-5 | |
Record name | Quinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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